![molecular formula C14H14O4 B3034438 Eriosematin A CAS No. 175448-02-9](/img/structure/B3034438.png)
Eriosematin A
Overview
Description
Eriosematin A is a natural product found in Eriosema tuberosum . It is a compound with the molecular formula C14H14O4 .
Molecular Structure Analysis
Eriosematin A has a molecular weight of 246.26 g/mol . Its molecular formula is C14H14O4 . The compound contains a total of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
Eriosematin A is a powder . It has a molecular weight of 246.26 g/mol . The compound’s molecular formula is C14H14O4 .
Scientific Research Applications
- Ethnomedicinal Indications : Ethnopharmacological studies have identified 25 species within the Eriosema genus that exhibit medicinal properties. The majority of these uses are recorded in Africa .
Pharmacological Activities
Research has demonstrated a wide range of pharmacological activities associated with Eriosematin A:
Despite the limited number of tested Eriosema species, in vitro and in vivo studies provide compelling evidence supporting several traditional and ethnobotanical uses of Eriosematin A .
Ateba SB, Njamen D, Krenn L. “The Genus Eriosema (Fabaceae): From the Ethnopharmacology to an Evidence-Based Phytotherapeutic Perspective?” Frontiers in Pharmacology, 2021; 12:641225. Read full article
properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-9-11(16)7-12(17)13-10(15)5-6-18-14(9)13/h3,5-7,16-17H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSPUXNQUUIUQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=CO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eriosematin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the traditional use of Eriosema chinense Vogel and what compound contributes to its medicinal properties?
A1: The roots of Eriosema chinense Vogel are traditionally used by tribal communities in Meghalaya, India to treat diarrhea. [] Research suggests that Eriosematin E, a flavonoid present in the plant, is a key contributor to its antidiarrheal properties. [, , ]
Q2: How effective is Eriosematin E against different types of diarrhea-causing Escherichia coli?
A2: In silico studies using molecular docking simulations suggest that Eriosematin E shows varying degrees of effectiveness against different diarrhoeagenic E. coli strains. It exhibits the highest efficacy against enteropathogenic E. coli (EPEC), followed by enteroaggregative E. coli (EAEC) and enterotoxigenic E. coli (ETEC). [] Moderate effects were observed against uropathogenic E. coli (UPEC) and enterohaemorrhagic E. coli (EHEC). []
Q3: What is the mechanism of action of Eriosematin E in treating diarrhea?
A3: While the exact mechanism is still under investigation, research suggests that Eriosematin E may exert its antidiarrheal effects through multiple pathways:
- Inhibition of Intestinal Secretion: Eriosematin E might reduce fluid secretion in the intestines, a common characteristic of diarrhea. []
- Reduction of Nitric Oxide Production: Excessive nitric oxide contributes to diarrhea. Eriosematin E might help regulate nitric oxide levels in the gut. []
- Reactivation of Na+/K+-ATPase: This enzyme is crucial for maintaining electrolyte balance in the gut. Eriosematin E might help restore its activity, potentially alleviating diarrhea. []
Q4: What are the potential benefits of Eriosematin E in treating EPEC-induced diarrhea?
A4: Studies demonstrate that Eriosematin E can effectively reduce the severity of EPEC-induced diarrhea. It achieves this by: []
Q5: Are there any analytical methods used to quantify Eriosematin E?
A5: Yes, researchers have successfully used High-Performance Liquid Chromatography (HPLC) to standardize extracts of Eriosema chinense Vogel and quantify their Eriosematin E content. []
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